N-Isobutyl-1-imidazolecarboxamide
Description
Significance of Imidazole (B134444) and Carboxamide Motifs in Bioactive Compounds
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a crucial structural element in a vast array of biologically active molecules. avantorsciences.com Its prevalence in nature is exemplified by its presence in the amino acid histidine and the purine (B94841) bases of nucleic acids. netascientific.com This unique structure imparts several key properties, including the ability to act as both a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in various non-covalent interactions. accelachem.com These characteristics allow imidazole-containing compounds to bind effectively to a wide range of biological targets, such as enzymes and receptors. Consequently, the imidazole scaffold is found in drugs with a broad spectrum of activities, including anticancer, antifungal, antibacterial, and antiviral properties. avantorsciences.com
Similarly, the carboxamide group (-CONH-) is a fundamental functional group in organic chemistry and a cornerstone of peptide and protein structures. Its ability to form stable hydrogen bonds and its planar nature contribute significantly to the three-dimensional structure and binding affinity of many bioactive compounds. The incorporation of a carboxamide linker provides a degree of conformational rigidity and specific interaction points, which are often critical for molecular recognition at biological targets.
The combination of the imidazole and carboxamide motifs in a single molecule creates a scaffold with significant potential for drug discovery. The imidazole can serve as a key pharmacophore, interacting with the active site of a target protein, while the carboxamide linkage provides structural integrity and additional binding interactions. This synergy has been exploited in the design of numerous experimental therapeutic agents.
Overview of N-Substituted Imidazole Carboxamides in Academic Investigations
The versatility of the imidazole carboxamide core has spurred extensive academic research into N-substituted derivatives. By modifying the substituent on the carboxamide nitrogen, researchers can systematically alter the compound's physicochemical properties, such as lipophilicity, solubility, and steric bulk, to optimize its biological activity and pharmacokinetic profile.
A significant body of research has focused on the synthesis and biological evaluation of various N-substituted imidazole carboxamides. For instance, studies have explored their potential as antimicrobial and antitubercular agents. The general synthetic route often involves the reaction of an imidazole-containing carboxylic acid or its activated derivative with a primary or secondary amine to form the corresponding carboxamide.
Investigations into the structure-activity relationships (SAR) of these compounds have revealed that the nature of the N-substituent plays a critical role in determining their biological efficacy. For example, research on a series of N-substituted imidazole derivatives demonstrated that the introduction of different amine moieties significantly influenced their antimicrobial activity against various bacterial and fungal strains.
Research Trajectories for N-Isobutyl-1-imidazolecarboxamide and Structural Analogs
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural characteristics place it within a class of compounds with clear research trajectories. The isobutyl group, a relatively small, non-polar substituent, would be expected to influence the compound's lipophilicity and its fit within the binding pockets of target proteins.
The primary research directions for this compound and its analogs are largely guided by the established biological activities of related N-substituted imidazole carboxamides. One promising avenue is the continued exploration of their potential as antimicrobial agents. Given that various N-substituted imidazole carboxamides have shown activity against bacteria and fungi, it is plausible that this compound could exhibit similar properties.
Another significant area of investigation is in the field of neuroscience. A patent for a series of imidazole carboxamides has indicated their potential as potentiators of the mGluR2 receptor, suggesting their utility in treating conditions like depression and anxiety. This points to a potential therapeutic application for this compound and its analogs in the realm of central nervous system disorders.
Furthermore, the broader class of imidazole derivatives has been extensively studied for anticancer properties. The mechanisms of action are varied and can include the inhibition of key enzymes involved in cancer cell proliferation. Therefore, evaluating the cytotoxic activity of this compound against various cancer cell lines represents another logical research trajectory.
The table below provides a summary of this compound and some of its structural analogs that are commercially available for research purposes, highlighting the variations in the N-substituent.
| Compound Name | CAS Number | Molecular Formula | N-Substituent |
| N-Ethyl-1-imidazolecarboxamide | 58124-84-8 | C6H9N3O | Ethyl |
| N-Isopropyl-1-imidazolecarboxamide | 75472-66-1 | C7H11N3O | Isopropyl |
| This compound | 149047-76-7 | C8H13N3O | Isobutyl |
| N-Cyclopropyl-1-imidazolecarboxamide | 1033090-34-4 | C7H9N3O | Cyclopropyl |
| N-Cyclopentyl-1-imidazolecarboxamide | 154696-60-3 | C9H13N3O | Cyclopentyl |
| N-Cyclohexyl-1-imidazolecarboxamide | 91977-33-2 | C10H15N3O | Cyclohexyl |
| N-(Cyclopropylmethyl)-1H-imidazole-1-carboxamide | 1087797-70-3 | C8H11N3O | Cyclopropylmethyl |
This data is compiled from chemical supplier information for research-grade compounds.
The following table outlines the basic chemical properties of this compound.
| Property | Value |
| CAS Number | 149047-76-7 |
| Molecular Formula | C8H13N3O |
| Appearance | Not specified |
| Molecular Weight | 167.21 g/mol |
This data is compiled from publicly available chemical supplier databases.
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-(2-methylpropyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-7(2)5-10-8(12)11-4-3-9-6-11/h3-4,6-7H,5H2,1-2H3,(H,10,12) |
InChI Key |
WJTQGNRVNGDPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Constructing the Imidazole (B134444) Carboxamide Scaffold
The formation of the N-Isobutyl-1-imidazolecarboxamide structure relies on the efficient creation of an amide bond linked to the N-1 position of the imidazole ring. This can be achieved through both solution-phase and solid-phase techniques.
Solution-phase synthesis remains the most common and versatile route for preparing N-substituted imidazole-1-carboxamides. The primary methods involve the reaction of imidazole with an isocyanate or the use of a coupling agent to link an amine to the imidazole ring.
One of the most direct methods is the reaction of imidazole with isobutyl isocyanate. acs.orgyoutube.com This reaction typically proceeds under mild conditions to afford the N-substituted imidazole-1-carboxamide. acs.org At room temperature, the reaction leads to the stable N-carbamoylimidazole. youtube.com However, it is noted that upon strong heating, rearrangement can sometimes occur to yield the thermodynamically more stable imidazole-2-carboxamide. acs.orgyoutube.com
An alternative and widely used approach employs a coupling agent, most notably 1,1'-carbonyldiimidazole (B1668759) (CDI). commonorganicchemistry.com CDI is an activated form of imidazole that readily reacts with primary amines, such as isobutylamine (B53898), to form the desired carboxamide. commonorganicchemistry.comorgsyn.org In this reaction, CDI acts as a safe and easy-to-handle phosgene (B1210022) equivalent. The reaction between CDI and the amine is often clean, with the imidazole anion liberated during the reaction acting as a base, and the primary byproduct being a molecule of imidazole. commonorganicchemistry.com This method is advantageous as it avoids the direct handling of potentially hazardous isocyanates.
| Method | Reactants | Key Reagents/Conditions | Advantages | Potential Issues |
|---|---|---|---|---|
| Direct Isocyanate Addition | Imidazole, Isobutyl Isocyanate | Typically mild conditions, can be performed in various aprotic solvents. | Atom-economical, one-step process. | Requires handling of isocyanates; potential for thermal rearrangement at high temperatures. acs.orgyoutube.com |
| CDI Coupling | Isobutylamine, 1,1'-Carbonyldiimidazole (CDI) | Aprotic solvent (e.g., THF, CH₂Cl₂), often at room temperature or below. orgsyn.org | Avoids use of isocyanates; generally clean reaction with imidazole as a byproduct. commonorganicchemistry.com | CDI is moisture-sensitive; reaction may require control of temperature to prevent side reactions. orgsyn.org |
Solid-phase synthesis offers a powerful alternative for generating libraries of imidazole derivatives and simplifies purification. For this compound, this would involve anchoring an imidazole precursor to a solid support, carrying out the synthesis, and finally cleaving the product from the resin. caltech.edu
A general strategy involves using a resin, such as a Pam resin, to which an imidazole-containing moiety is attached. caltech.eduacs.org The synthesis cycle would proceed as follows:
Attachment: An appropriate imidazole derivative is covalently linked to the solid support.
Activation & Coupling: The resin-bound imidazole could be activated, or more commonly, a linker-amine on the resin is coupled to an imidazole-1-carbonyl chloride (generated in situ). Alternatively, an imidazole-functionalized resin is reacted with isobutylamine after activation.
Washing: Excess reagents and byproducts are removed by washing the resin with appropriate solvents.
Cleavage: The final this compound product is cleaved from the solid support, often using a strong acid like trifluoroacetic acid (TFA). caltech.edu
This method streamlines the purification process, as impurities are simply washed away, and it is highly amenable to automation for creating diverse libraries of related analogs. caltech.edu
Incorporation of the N-Isobutyl Moiety: Direct and Indirect Methods
The introduction of the N-isobutyl group can be classified as either direct or indirect.
Direct methods are those in which the final bond formations create the complete this compound in a single key step. As detailed in section 2.1.1, these include:
The reaction of imidazole with isobutyl isocyanate. acs.org
The reaction of isobutylamine with an activated imidazole species like 1,1'-carbonyldiimidazole (CDI). orgsyn.org
These approaches are generally preferred for their efficiency and step economy.
Indirect methods involve multiple synthetic steps, where N-isobutylimidazole is first prepared and then elaborated to the final carboxamide.
Synthesis of N-Isobutylimidazole: This intermediate can be synthesized via N-alkylation of imidazole with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. nih.govresearchgate.net
Carboxamide Formation: Conversion of N-isobutylimidazole to the target compound is non-trivial. Direct carboxamidation is challenging. A plausible, though complex, route would involve regioselective lithiation at the C-2 position followed by quenching with an electrophile that can be converted to the carboxamide group. youtube.com Given the complexity, this indirect route is less common than direct synthesis.
Derivatization and Functionalization Strategies for this compound and Related Analogs
Once this compound is synthesized, it can serve as a scaffold for further chemical modifications to produce a range of analogs. These modifications can target the imidazole ring or the carboxamide functional group.
The imidazole ring is an electron-rich heterocycle susceptible to electrophilic substitution, typically at the C-4 or C-5 positions. nih.govquora.comuobabylon.edu.iq The C-2 position can also be functionalized, often after deprotonation with a strong base. youtube.com
| Reaction | Reagents and Conditions | Typical Position(s) | Reference |
|---|---|---|---|
| Halogenation (Bromination) | Br₂ in chloroform (B151607) or N-Bromosuccinimide (NBS). | C-2, C-4, C-5 (can lead to tri-substitution). | uobabylon.edu.iq |
| Halogenation (Iodination) | I₂ in alkaline conditions or N-Iodosuccinimide (NIS). | C-2, C-4, C-5. | youtube.comuobabylon.edu.iq |
| Nitration | Concentrated HNO₃ and H₂SO₄. | C-4 or C-5. | uobabylon.edu.iq |
| C-Acylation | Lithiation (e.g., with n-BuLi) followed by an acyl chloride. | C-2. | youtube.com |
| C-H Arylation | Aryl halide, Palladium or Copper catalyst. | C-2 or C-5. | researchgate.net |
These derivatization reactions allow for the introduction of a wide array of functional groups onto the imidazole core, enabling the systematic exploration of structure-activity relationships for related analogs.
The carboxamide group itself can be chemically modified to create analogs with different properties. While direct modification can be challenging, the synthesis of related structures by replacing the carboxamide is a common strategy.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, which would break the molecule into N-isobutylamine and imidazole-1-carboxylic acid (which is unstable and would likely decompose). This is generally a degradative rather than a functionalization pathway. researchgate.net
Conversion to Thioamide: A common modification is the replacement of the carbonyl oxygen with sulfur to form a thioamide. This is typically achieved by treating the parent carboxamide with a thionating agent like Lawesson's reagent.
Replacement with a Sulfonamide: Analogs can be prepared where the entire carboxamide linker is replaced by a sulfonamide group. nih.gov This would require a different synthetic approach, such as reacting N-isobutylsulfamoyl chloride with imidazole, rather than a direct modification of the pre-formed carboxamide.
Reduction: The carbonyl group of the carboxamide can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine, in this case, 1-(isobutylaminomethyl)imidazole.
These transformations allow for significant alteration of the electronic and steric properties of the linker between the imidazole and isobutyl groups, leading to the creation of diverse chemical entities.
Molecular Hybridization with Other Bioactive Scaffolds
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (bioactive moieties) to create a single hybrid molecule. This approach aims to develop new chemical entities with potentially improved affinity, selectivity, and efficacy, or a modified spectrum of activity compared to the individual parent molecules. The this compound scaffold, with its imidazole ring and a flexible isobutyl-carboxamide side chain, presents a versatile platform for the application of this strategy.
While specific documented examples of the molecular hybridization of this compound are not extensively reported in the reviewed literature, the principles of this approach can be illustrated through the hybridization of analogous and more complex imidazolecarboxamide derivatives. These examples provide a clear indication of the potential synthetic routes and the types of bioactive scaffolds that could be combined with the this compound core.
The imidazole nucleus is a common feature in a variety of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com The hybridization of imidazolecarboxamides often involves the incorporation of other heterocyclic systems or functional groups known for their biological relevance.
One notable area of research is the development of bis-imidazolecarboxamide derivatives. For instance, a series of bis-imidazolecarboxamide derivatives have been developed as potent and selective inhibitors of Traf2- and Nck-interacting kinase (TNIK), a promising therapeutic target for fibrotic diseases. nih.gov In these hybrids, two imidazolecarboxamide units are linked, demonstrating that the duplication or combination of the core scaffold can lead to enhanced biological activity. nih.gov
Another approach involves the hybridization of the imidazolecarboxamide core with other heterocyclic scaffolds. For example, researchers have synthesized hybrid molecules combining an imidazole core with a 1,3,4-thiadiazole (B1197879) moiety. mdpi.com The synthesis of these hybrids typically involves a multi-step process, starting with the formation of the individual heterocyclic components, followed by their coupling through a suitable linker. The resulting hybrid molecules have been evaluated for their biological activity against various pathogens. mdpi.com
The following table summarizes representative examples of molecular hybridization involving imidazolecarboxamide-related structures, highlighting the diversity of bioactive scaffolds that can be employed.
| Bioactive Scaffold 1 | Bioactive Scaffold 2 | Resulting Hybrid Class | Therapeutic Target/Application | Reference |
| Imidazolecarboxamide | Imidazolecarboxamide | Bis-imidazolecarboxamide | TNIK Inhibition (Antifibrotic) | nih.gov |
| Imidazole | 1,3,4-Thiadiazole | Imidazole-1,3,4-thiadiazole hybrid | Antiprotozoal | mdpi.com |
| Tri-aryl Imidazole | Benzene Sulfonamide | Imidazole-Sulfonamide hybrid | Carbonic Anhydrase Inhibition | mdpi.com |
The synthesis of such hybrids often relies on established coupling reactions. For instance, the formation of an amide bond to link a pre-functionalized N-isobutyl-1-imidazole with another bioactive molecule containing a carboxylic acid or an amine group is a common strategy. Alternatively, click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, provides a highly efficient and versatile method for linking different molecular fragments.
In the context of this compound, a hypothetical hybridization could involve its linkage to a known anticancer pharmacophore, such as a quinazoline (B50416) or a pyrimidine (B1678525) ring system. This could potentially lead to a dual-acting agent that targets multiple pathways involved in cancer progression.
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization for Structural Refinement
Spectroscopic methods provide a foundational fingerprint for the structural confirmation of N-Isobutyl-1-imidazolecarboxamide. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively enable a precise structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton spectrum is expected to show distinct signals for the imidazole (B134444) ring protons and the isobutyl group protons. The protons on the imidazole ring (at positions 2, 4, and 5) would appear as singlets or doublets in the aromatic region. The isobutyl group would present a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the amide nitrogen.
¹³C NMR: The carbon spectrum would corroborate the structure with signals for the three imidazole ring carbons, the carbonyl carbon of the carboxamide, and the three distinct carbons of the isobutyl group. The chemical shift of the carbonyl carbon is particularly diagnostic. In related N-acyl imidazoles, the carbonyl carbon resonance appears downfield nih.gov.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.
A key feature in the IR spectrum of this compound is the carbonyl (C=O) stretching frequency. For N-acyl imidazoles, this band appears at a higher wavenumber (e.g., 1713-1714 cm⁻¹) compared to typical planar amides (1630–1690 cm⁻¹), indicating reduced amide resonance due to potential twisting between the imidazole ring and the carbonyl group nih.gov. Other significant bands would include C-H stretching from the isobutyl group and C-N and C=C stretching from the imidazole ring.
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The molecular formula C₈H₁₃N₃O corresponds to a molecular weight of 167.21 g/mol bldpharm.com. High-resolution mass spectrometry would confirm this exact mass. Fragmentation patterns would likely involve the cleavage of the isobutyl group and fragmentation of the imidazole ring.
| Technique | Expected Observations | Structural Inference |
|---|---|---|
| ¹H NMR | Signals for imidazole protons (δ 7.0-8.5 ppm); Signals for isobutyl group protons (δ 0.9-3.5 ppm) | Confirms the presence and connectivity of the imidazole and isobutyl moieties. |
| ¹³C NMR | Carbonyl signal (δ ~169 ppm); Imidazole carbon signals; Isobutyl carbon signals | Verifies the carbon skeleton and the electronic environment of the carbonyl group. nih.gov |
| IR Spectroscopy | High-frequency C=O stretch (~1714 cm⁻¹); C-H, C-N, C=C stretches | Indicates a twisted amide conformation and confirms functional groups. nih.gov |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z ≈ 168.11; Fragmentation of isobutyl and imidazole groups | Confirms molecular weight and provides substructural information. bldpharm.comnih.gov |
Conformational Preferences and Dynamics of this compound
The flexibility of this compound allows it to adopt various spatial arrangements, or conformations, primarily through rotation around its single bonds.
The most significant conformational dynamic is the rotation around the N-C(O) bond connecting the imidazole ring to the carboxamide group. Unlike typical amides which are mostly planar to maximize resonance stabilization, N-acyl imidazoles can exhibit significant twisting nih.gov. This deviation from planarity is due to the steric and electronic influences of the imidazole ring. The disruption of amide resonance results in a lower barrier to rotation around the N-C(O) bond compared to simple amides nih.gov.
Further conformational flexibility arises from rotations around the single bonds within the isobutyl side chain. Studies on the related n-butyl imidazole have shown that multiple conformers can exist due to different arrangements of the alkyl chain, with relatively low energy barriers (~2 kcal/mol) for interconversion between them nih.gov. Similarly, the isobutyl group in this compound can exist in various staggered conformations.
| Rotatable Bond | Associated Dynamic Process | Energetic Consideration |
|---|---|---|
| Imidazole-N1 — C(O) | Cis/trans isomerization (rotamers) | Lower rotational barrier than typical amides due to disrupted resonance. nih.gov |
| N(amide) — CH₂ | Rotation of the entire isobutyl group | Influences the spatial orientation of the side chain relative to the imidazole ring. |
| CH₂ — CH(isobutyl) | Rotation within the isobutyl side chain | Leads to multiple possible staggered conformers with low interconversion barriers. nih.gov |
Stereochemical Investigations and Isomeric Considerations
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, the primary isomeric considerations are constitutional isomers and conformational isomers.
Constitutional Isomers: These isomers differ in their bond connectivity. For example, the carboxamide group could be attached at position 2 or 4(5) of the imidazole ring, yielding N-Isobutyl-1-imidazole-2-carboxamide or N-Isobutyl-1-imidazole-4-carboxamide, which are distinct compounds with different properties.
Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms. This compound does not possess a chiral center, so it does not have enantiomers or diastereomers in the classical sense. However, it can exhibit conformational isomerism that approaches stereoisomerism.
The rotation around the partially double-bonded N-C(O) amide linkage gives rise to two principal planar conformations, often referred to as cis and trans rotamers. These are conformational isomers because they can interconvert by bond rotation. beilstein-journals.orgyoutube.com While this rotation is restricted, the energy barrier is typically not high enough to allow for the separation of these isomers at room temperature, distinguishing them from true atropisomers where rotation is severely hindered researchgate.netlookchem.com. The equilibrium between these rotamers and the dynamics of their interconversion are key aspects of the molecule's structural profile.
Computational and Theoretical Chemistry of N Isobutyl 1 Imidazolecarboxamide and Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of electronic structure, which in turn governs a molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are used to determine the electron density of a system, from which various properties can be derived. For N-Isobutyl-1-imidazolecarboxamide, DFT calculations would typically be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as ionization potential and electron affinity.
A representative DFT study on imidazole (B134444) derivatives might utilize a functional like B3LYP with a basis set such as 6-311G(d,p) to obtain accurate results. bohrium.com Such calculations would provide the optimized bond lengths, bond angles, and dihedral angles of this compound, offering a precise three-dimensional picture of the molecule. Furthermore, calculated thermodynamic properties like the heat of formation can indicate the compound's stability. researchgate.net
Table 1: Illustrative DFT-Calculated Geometric and Electronic Properties of this compound
| Property | Illustrative Value |
| Total Energy (Hartree) | -589.123 |
| Dipole Moment (Debye) | 3.45 |
| Ionization Potential (eV) | 8.12 |
| Electron Affinity (eV) | 0.98 |
| C=O Bond Length (Å) | 1.23 |
| N-C(isobutyl) Bond Length (Å) | 1.47 |
Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, an MEP surface analysis would likely reveal a region of high negative potential around the oxygen atom of the carboxamide group and the nitrogen atoms of the imidazole ring, highlighting them as potential sites for hydrogen bonding or coordination with metal ions. bohrium.com Conversely, the hydrogen atoms of the isobutyl group and the imidazole ring would exhibit positive potential.
Frontier Molecular Orbital (FMO) Theory Insights
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO might be distributed over the carboxamide group. The HOMO-LUMO energy gap would be a key descriptor in understanding its electronic transitions and potential for charge transfer interactions. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Properties of this compound
| Property | Illustrative Energy (eV) |
| HOMO Energy | -6.78 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.55 |
Note: The values in this table are illustrative and based on typical FMO calculations for similar heterocyclic compounds.
Molecular Docking Simulations for Putative Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.orgresearchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.govpensoft.netyoutube.com
A molecular docking study of this compound would involve selecting a relevant biological target. Given that imidazole derivatives are known to inhibit enzymes like cytochrome P450 14α-demethylase, this could be a potential target. researchgate.net The docking simulation would then predict the binding mode and affinity of this compound within the active site of the enzyme. Key interactions, such as hydrogen bonds between the carboxamide group and amino acid residues, and π-π stacking of the imidazole ring with aromatic residues, would be identified. researchgate.net The docking score provides an estimate of the binding affinity, with lower scores generally indicating stronger binding.
Molecular Dynamics Simulations for Ligand-Target Binding Dynamics
While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. pensoft.net MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. researchgate.net
Following a docking study of this compound with a target protein, an MD simulation could be performed to assess the stability of the predicted binding pose. The simulation would track the trajectory of the ligand within the binding site over a period of nanoseconds. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms would indicate the stability of the complex. pensoft.net Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. benthamdirect.compku.edu.cnnih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.
To build a QSAR model for analogs of this compound, a dataset of related compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the observed activity. researchgate.net Such a model could predict the biological activity of this compound and guide the design of more potent analogs. benthamdirect.com
In Silico Prediction of Molecular Recognition and Interaction Hotspots
The in silico prediction of molecular recognition and interaction hotspots is a cornerstone of modern drug discovery and computational chemistry. This approach utilizes computational methods to identify key amino acid residues and binding site features that are crucial for the interaction between a ligand, such as this compound, and its biological target. By understanding these molecular interactions, researchers can predict the binding affinity, selectivity, and potential biological activity of a compound before its synthesis, thereby guiding the design of more potent and specific molecules.
Molecular docking and molecular dynamics (MD) simulations are primary tools employed for this purpose. Docking studies predict the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic stability of the ligand-receptor complex over time. These techniques are particularly valuable in elucidating the role of specific functional groups, such as the isobutyl moiety and the imidazole ring of this compound, in molecular recognition.
While specific studies focusing exclusively on this compound are not extensively available in public literature, valuable insights can be gleaned from computational analyses of its structural analogs. These studies, targeting various proteins, highlight the types of interactions the N-isobutyl-carboxamide scaffold is likely to form.
For instance, in a study on a series of N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d] nih.govnih.govdioxole-5-carboxamides as selective butyrylcholinesterase (BuChE) inhibitors, molecular modeling was instrumental. nih.gov Molecular docking and subsequent molecular dynamics simulations of a lead compound revealed specific interactions within the active site gorge of BuChE. nih.gov These simulations suggested that the compound's selectivity was attributable to its interactions with several key residues. nih.gov
Similarly, in silico analyses of n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential inhibitors of Trypanosoma cruzi trypanothione (B104310) reductase (TR) have been conducted. mdpi.comresearchgate.net These studies involved molecular docking to predict the binding modes of these compounds within the enzyme's active site. mdpi.comresearchgate.net The computational results were then correlated with in vitro inhibitory activity, demonstrating the predictive power of such in silico methods. mdpi.comresearchgate.net
The general approach for predicting drug-protein interactions often involves a semi-supervised learning framework, which can integrate information from both labeled (known interactions) and unlabeled data to enhance prediction accuracy. nih.gov Methods like Laplacian regularized least squares (LapRLS) can be employed to train classifiers on both the chemical space of the ligands and the genomic space of the protein targets. nih.gov
Table 1: Predicted Interaction Hotspots for N-Isobutyl-carboxamide Analogs with Biological Targets
| Analog Studied | Target Protein | Key Interacting Residues (Predicted) | Type of Interaction | Reference |
| N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d] nih.govnih.govdioxole-5-carboxamide | Butyrylcholinesterase (BuChE) | Residues in the active site gorge | Not specified | nih.gov |
| n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives | Trypanosoma cruzi Trypanothione Reductase (TR) | Not specified | Not specified | mdpi.comresearchgate.net |
This table is populated with data from studies on structural analogs, as direct computational studies on this compound were not available.
Further computational studies on other carboxamide derivatives, such as N-arylsulfonyl-indole-2-carboxamides, have identified key amino acid residues like Met18, Gly21, Gly26, Leu30, and Thr31 as being crucial for effective binding to fructose-1,6-bisphosphatase. mdpi.com These findings, although on a different scaffold, underscore the importance of specific residue interactions for the binding of carboxamide-containing compounds.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical component of computational analysis. nih.gov For novel methylenedioxyphenyl-based amide derivatives, for example, Lipinski's rule of five was used to assess their drug-likeness, and predictions were made regarding their metabolism by cytochrome P450 isoforms. nih.gov Such predictions are vital for the early-stage evaluation of a compound's pharmacokinetic profile.
Biochemical Mechanisms of Action: Enzyme and Protein Interactions in Vitro Investigations
Protein Binding Dynamics and Characterization
The biological activity of a compound is fundamentally linked to its ability to bind to target proteins. For imidazolecarboxamide derivatives, understanding these binding dynamics is crucial. Molecular docking and simulation studies are key computational tools used to characterize these interactions.
For instance, in the development of TNIK inhibitors, a structure-based design workflow was essential. nih.govacs.org This approach relies on understanding how the inhibitor fits into the protein's binding pocket. Similarly, for AChE inhibitors, molecular docking and dynamics simulations have been used to investigate how benzimidazole (B57391) derivatives bind to the enzyme, providing insights into the structure-activity relationship. nih.gov In the study of novel urease inhibitors, molecular docking was used to confirm that the computational findings were in good agreement with the results from in vitro enzyme inhibition assays. nih.gov These computational methods provide a detailed view of the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and selectivity of a compound for its protein target.
General Protein-Ligand Interactions (e.g., Serum Albumin Binding)
The binding of small molecules to serum proteins like human serum albumin (HSA) and alpha1-acid glycoprotein (B1211001) (AGP) is a key determinant of their pharmacokinetic profile. While direct studies on N-Isobutyl-1-imidazolecarboxamide are not specified in the provided results, research on structurally related 2-imidazoline compounds offers relevant insights. These compounds generally exhibit weak to moderate binding to HSA and stronger binding to AGP. nih.gov For instance, a range of 2-imidazoline drugs showed global affinity constants for HSA between 1.62 x 10² M⁻¹ and 1.07 x 10⁴ M⁻¹ at physiological pH and temperature. nih.gov This binding to transport proteins can influence a compound's distribution and availability. The ability to modify drug candidates to enhance protein ligation is an area of active research, with strategies being developed for both covalent and non-covalent binding to HSA to improve pharmacokinetic properties. rsc.org
Identification and Characterization of Specific Cellular Binding Partners (e.g., ZMP-binding proteins, E3 ligase cereblon)
E3 Ligase Cereblon (CRBN): Cereblon (CRBN) has been identified as a significant molecular target for a class of compounds known as immunomodulatory imide drugs (IMiDs). guidetomalariapharmacology.orgbiorxiv.orgnih.gov CRBN functions as a substrate receptor within the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^). guidetomalariapharmacology.orgnih.gov This complex is responsible for tagging specific proteins with ubiquitin, marking them for degradation by the proteasome. youtube.com The binding of small molecules to CRBN can allosterically modify the substrate specificity of the E3 ligase, leading to the degradation of proteins not normally targeted by the native complex, referred to as neosubstrates. guidetomalariapharmacology.orgbiorxiv.org This mechanism is the basis for the therapeutic action of certain anticancer drugs. youtube.com The development of novel CRBN ligands is an active area of research, aiming to create degraders with higher selectivity and fewer off-target effects. nih.gov
ZMP-binding proteins: 5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), also known as ZMP, is an intermediate in the de novo purine (B94841) biosynthesis pathway. mdpi.comnih.govmdpi.com It is an analog of adenosine (B11128) monophosphate (AMP) and can act as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.govmdpi.com Proteins that bind ZMP are therefore critical in metabolic regulation. The enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine (B1671953) monophosphate cyclohydrolase (ATIC), which catalyzes the final two steps of de novo purine synthesis, naturally binds AICAR as its substrate. nih.govresearchgate.net
Table 1: Investigated Cellular Binding Partners This table is interactive. You can sort and filter the data.
| Binding Partner | Class | Function | Relevance of Interaction |
|---|---|---|---|
| Human Serum Albumin (HSA) | Transport Protein | Binds and transports various molecules in the blood. | Influences pharmacokinetics and distribution. |
| Cereblon (CRBN) | E3 Ubiquitin Ligase Substrate Receptor | Determines the substrate specificity for protein degradation. | A target for inducing degradation of specific proteins. guidetomalariapharmacology.orgnih.gov |
| ZMP-binding proteins (e.g., ATIC) | Metabolic Enzymes | Catalyze steps in metabolic pathways like purine synthesis. | Modulation of these proteins can alter metabolic flux. nih.gov |
Receptor Modulation and Ligand-Receptor Interaction Studies (e.g., Neurokinin-3 Receptor)
The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor that plays a significant role in the central nervous system. It is a key component of the signaling pathway involving neurokinin B (NKB). nih.gov This signaling is particularly active in hypothalamic neurons, known as KNDy neurons, which are implicated in regulating reproductive function and thermoregulation. nih.govnih.gov
Estrogen withdrawal, such as during menopause, leads to hyperactivation of NKB signaling. nih.gov This has identified the NK3R as a therapeutic target. The development of NK3R antagonists is a novel, non-hormonal approach to manage these symptoms. nih.govnih.gov These antagonists work by blocking the NKB/NK3R signaling pathway, thereby restoring balance to the activity of KNDy neurons. nih.gov Fezolinetant, a selective NK3R antagonist, was the first in its class to be approved by the FDA for this purpose. nih.govwomensmentalhealth.org Another compound, elinzanetant, is a dual antagonist of both the neurokinin-1 (NK-1) and neurokinin-3 receptors, which may offer additional benefits by modulating pathways related to sleep and vasodilation. nih.govwomensmentalhealth.org
Modulation of Key Cellular Metabolic Pathways
The compound's influence on fundamental cellular processes, such as the synthesis of essential molecules, has been a focus of investigation.
De Novo Purine Biosynthesis Pathway Interventions (e.g., via AICAR and its Derivatives)
De novo purine biosynthesis is a fundamental and highly conserved metabolic pathway that produces purine nucleotides, the essential building blocks for DNA and RNA. nih.govfrontiersin.org The pathway consists of a series of enzymatic steps that convert phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), which is the precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). frontiersin.org
A key intermediate in this pathway is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR or ZMP). mdpi.comnih.gov AICAR is converted to formyl-AICAR (FAICAR) and then to IMP by the bifunctional enzyme ATIC. nih.gov The accumulation of AICAR can have significant regulatory effects, primarily through the activation of AMPK, which mimics a state of low cellular energy. mdpi.com Therefore, interventions that affect the levels of AICAR or the activity of enzymes like ATIC can profoundly impact cellular metabolism and signaling. nih.gov The pathway is tightly regulated to meet cellular demands, and its enzymes are considered potential therapeutic targets. frontiersin.org
Effects on Thiamine (B1217682) Synthesis Pathways in Model Organisms
Thiamine (Vitamin B1) is an essential cofactor, and its active form is thiamine pyrophosphate (ThDP). nih.gov In many organisms, including bacteria, the pyrimidine (B1678525) moiety of thiamine is derived from an intermediate in purine biosynthesis, 5-aminoimidazole ribotide (AIR). asm.org Studies in model organisms like Salmonella enterica have revealed an alternative route for AIR synthesis that is independent of the early steps of the purine pathway. asm.org This secondary route is dependent on the accumulation of AICAR and the activity of the enzyme phosphoribosylaminoimidazole-succinocarboxamide (SAICAR) synthetase (PurC). asm.org This finding demonstrates a direct link between the later stages of the purine pathway and the de novo synthesis of thiamine, suggesting that modulation of AICAR levels could have downstream effects on thiamine production. asm.org
Interference with One-Carbon Metabolism Enzymes
Table 2: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 5-Aminoimidazole-4-carboxamide ribonucleotide | AICAR / ZMP |
| 5-Aminoimidazole ribotide | AIR |
| 5-formamidoimidazole-4-carboxamide ribotide | FAICAR |
| Adenosine monophosphate | AMP |
| Alpha1-acid glycoprotein | AGP |
| Fezolinetant | - |
| Elinzanetant | - |
| Guanosine monophosphate | GMP |
| Human serum albumin | HSA |
| Inosine monophosphate | IMP |
| Neurokinin B | NKB |
| Phosphoribosyl pyrophosphate | PRPP |
| Phosphoribosylaminoimidazole-succinocarboxamide | SAICAR |
| Thiamine | Vitamin B1 |
No public scientific literature is currently available detailing the in vitro interactions of this compound with the AMP-activated Protein Kinase (AMPK) signaling pathway.
A comprehensive review of scientific databases and research articles reveals a lack of published studies investigating the direct or indirect effects of this compound on the AMPK signaling cascade. Therefore, no data on its specific biochemical mechanisms of action, including enzyme and protein interactions within this pathway, can be provided at this time.
The AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms for each. AMPK activation occurs in response to an increase in the cellular AMP:ATP ratio, which can be triggered by various metabolic stresses.
Activation of AMPK can happen through several mechanisms:
Allosteric activation: Binding of AMP or ADP to the γ subunit induces a conformational change that allosterically activates the kinase.
Phosphorylation: The primary mechanism for robust AMPK activation involves the phosphorylation of a specific threonine residue (Thr172) on the catalytic α subunit by upstream kinases, most notably Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2).
Inhibition of dephosphorylation: Some activators work by preventing the dephosphorylation of Thr172 by protein phosphatases like PP2C and PP2A.
Compounds that modulate AMPK activity are categorized as either direct or indirect activators.
Indirect activators , such as metformin, inhibit mitochondrial respiration, leading to an increased AMP:ATP ratio and subsequent AMPK activation.
Direct activators can either mimic AMP by binding to the γ subunit or bind to other sites on the AMPK complex to induce activation.
While extensive research exists on various synthetic and natural compounds that modulate AMPK, including well-studied activators like AICAR and A-769662, there is no corresponding body of research for this compound. In vitro methods for studying AMPK interactions, such as recombinant protein expression, kinase activity assays, and cell-based signaling studies, are well-established but have not been applied to this specific compound in any publicly accessible research.
Future in vitro investigations would be necessary to determine if this compound interacts with the AMPK signaling pathway. Such studies would need to assess its ability to:
Directly bind to any of the AMPK subunits.
Modulate the phosphorylation state of AMPKα at Thr172.
Affect the activity of upstream kinases (e.g., LKB1, CaMKK2) or downstream phosphatases.
Alter the phosphorylation of known AMPK substrates.
Without such experimental data, any potential role of this compound in the modulation of the AMPK signaling pathway remains speculative.
Research on this compound Remains Limited
Despite interest in the broader class of carboxamide compounds for potential therapeutic applications, dedicated scientific literature detailing the specific biological activities of this compound is currently scarce. Extensive searches of available scientific databases did not yield specific studies on this particular compound that align with the requested detailed outline of its cellular and molecular effects.
Therefore, a comprehensive article focusing solely on the anti-proliferative, immunomodulatory, and antimicrobial properties of this compound, as per the specified structure, cannot be generated at this time due to the absence of published research data.
While general information exists for related chemical structures such as pyrrole-based carboxamides, 3-amino-N-phenyl-1H-indazole-1-carboxamides, and N-substituted benzamides, these findings are not directly applicable to this compound. These related compounds have been investigated for their potential as tubulin polymerization inhibitors, which can lead to cell cycle arrest and apoptosis in cancer cells. For instance, studies on certain N-substituted benzamides have shown they can induce apoptosis through the release of cytochrome c and activation of caspase-9. Additionally, some carboxamide derivatives have been explored for their ability to modulate immune and inflammatory responses.
However, it is crucial to note that minor changes in chemical structure can lead to significant differences in biological activity. Extrapolating the findings from related but distinct molecules to this compound would be scientifically inaccurate and speculative.
Further research and publication of in vitro and preclinical studies are necessary to elucidate the specific cellular and molecular biological effects of this compound. Until such data becomes available, a detailed and scientifically accurate article on this specific compound cannot be provided.
Cellular and Molecular Biological Investigations in Vitro and Preclinical Models
Antimicrobial Efficacy and Underlying Mechanisms
Antibacterial Activity against Pathogenic Microorganisms (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus)
Antifungal Activity against Fungal Pathogens (e.g., Candida albicans, Trichophyton mentagrophytes, Microsporum audouinii)
The imidazole (B134444) ring is a well-established pharmacophore in antifungal drug discovery, with numerous imidazole-based drugs used clinically. researchgate.net Investigations into various imidazole derivatives have demonstrated their potential to inhibit the growth of a range of fungal pathogens. For instance, certain N-cyano-1H-imidazole-4-carboxamide derivatives have exhibited selective antifungal activity against Rhizoctonia solani. While these compounds differ from N-Isobutyl-1-imidazolecarboxamide, this finding underscores the potential of the imidazole carboxamide scaffold in developing new antifungal agents. The mechanism of action for many imidazole antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.
Preclinical Models of Fibrosis: Antifibrotic Cellular and Animal Studies
Recent research has highlighted the potential of imidazole derivatives as antifibrotic agents. nih.govnih.gov Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ damage. Studies have shown that certain imidazole compounds can inhibit key signaling pathways involved in the fibrotic process. For example, some imidazole derivatives have demonstrated potent inhibitory activity against activin receptor-like kinase 5 (ALK5), a key mediator in the signaling pathway of TGF-β, which is a major pro-fibrotic cytokine. nih.gov Other research has focused on imidazo[1,2-a]pyridine (B132010) derivatives as inhibitors of autotaxin (ATX), an enzyme implicated in the pathogenesis of idiopathic pulmonary fibrosis. nih.gov These findings suggest that the imidazole nucleus could serve as a valuable template for the design of novel antifibrotic therapies. However, no direct studies on the antifibrotic effects of this compound have been reported.
Nucleic Acid Interactions and Their Biological Consequences
The interaction of small molecules with nucleic acids is a key mechanism for many therapeutic agents. The imidazole ring is a component of molecules known to interact with DNA.
DNA Minor Groove Binding Characteristics
Certain imidazole-containing compounds have been shown to bind to the minor groove of DNA. nih.govnih.gov The shape and hydrogen-bonding potential of the imidazole ring can facilitate its recognition and binding to specific DNA sequences. For instance, oligopeptides containing multiple imidazole units have been designed to recognize and bind to specific base pairs in the DNA minor groove. nih.govacs.org This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. While there is no direct evidence of this compound binding to the DNA minor groove, the presence of the imidazole core suggests that this possibility cannot be entirely ruled out and would require further investigation.
DNA Alkylation and Methylation Mechanisms of Related Imidazole Carboxamides
A well-documented mechanism of action for some imidazole carboxamide derivatives is their ability to act as DNA alkylating agents. A prominent example is the anticancer drug dacarbazine (B1669748) (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide). Dacarbazine is a prodrug that undergoes metabolic activation in the liver to form 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC). MTIC then releases a methyldiazonium ion, which is a potent electrophile that can alkylate DNA, primarily at the N7 and O6 positions of guanine. This DNA alkylation leads to DNA damage, inhibition of DNA synthesis, and ultimately, cell death. This mechanism highlights the potential for the imidazole carboxamide scaffold to be chemically transformed into reactive species that can modify nucleic acids.
Structure Activity Relationship Sar and Structural Optimization Principles
Influence of the N-Isobutyl Substituent and its Analogs on Biological Activity
The substituent at the N-1 position of the imidazole (B134444) ring plays a pivotal role in modulating the biological activity of imidazole carboxamides. The size, shape, and lipophilicity of this substituent can significantly impact potency and selectivity.
In a series of N-substituted benzimidazole (B57391) derived carboxamides, the nature of the N-substituent was found to be a key determinant of their antiproliferative activity. Notably, an unsubstituted compound bearing an isobutyl side chain at the nitrogen atom demonstrated potent activity against HCT116 and H460 cancer cell lines, with IC50 values of approximately 0.6 µM and 0.4 µM, respectively researchgate.net. This highlights the favorable contribution of the isobutyl group to the biological activity of this class of compounds.
Further studies on N-alkyl-5-hydroxypyrimidinone carboxamides as antitubercular agents have provided additional evidence for the importance of the N-alkyl substituent. While a methyl group at this position conferred some activity, substitution with an ethyl group led to improved minimum inhibitory concentrations (MICs) researchgate.net. Conversely, the complete removal of the alkyl group resulted in a loss of activity, underscoring the necessity of an N-alkyl substituent for potency researchgate.net.
The influence of the N-substituent is not limited to alkyl groups. In a study of N-substituted carbazole (B46965) derivatives, the presence of bulky groups such as methoxy-phenyl, t-butyl-phenyl, and N,N-dimethyl-phenyl at the N-position of the carbazole moiety was associated with significant neuroprotective activity nih.gov. This suggests that both aliphatic and aromatic substituents at the nitrogen can be tolerated and can be optimized to enhance specific biological activities.
The following table summarizes the effect of different N-substituents on the biological activity of imidazole and benzimidazole carboxamide analogs.
| Compound Series | N-Substituent | Biological Activity | Reference |
| N-substituted benzimidazole carboxamides | Isobutyl | IC50 ≈ 0.6 µM (HCT116), 0.4 µM (H460) | researchgate.net |
| N-alkyl-5-hydroxypyrimidinone carboxamides | Ethyl | Improved MIC vs. Methyl | researchgate.net |
| N-alkyl-5-hydroxypyrimidinone carboxamides | None | Inactive | researchgate.net |
| N-substituted carbazoles | Bulky aromatic groups | Significant neuroprotective activity | nih.gov |
Effects of Substitutions on the Imidazole Ring on Potency and Selectivity
Modifications to the imidazole ring itself, at positions C2, C4, and C5, are a critical strategy for optimizing the potency and selectivity of imidazole carboxamide-based compounds.
In a study of asymmetric imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease, substitutions on the imidazole ring were shown to have a significant impact on inhibitory activity. The presence of a methyl substituent at the C2 position of the imidazole ring was found to be beneficial for the activity of the compounds nih.gov. Furthermore, the nature of the amide substitution also played a crucial role, with electron-withdrawing groups on a phenyl amide leading to more significant inhibitory potency nih.gov.
The synthesis of imidazole-4-carboxamide (ICA) derivatives through C–H arylation has also provided valuable SAR data. While the parent ICA exhibited growth-inhibitory activity in both the shoot and root of rice, the introduction of a phenyl group at the C2 position resulted in a compound with growth-promoting activity in the shoot mdpi.com. This demonstrates that even a single substitution on the imidazole ring can dramatically alter the biological profile of the molecule. Further substitutions on this C2-phenyl ring were found to be restrictive for growth-promoting activity, indicating a sensitive SAR in this region of the molecule mdpi.com.
The table below illustrates the effects of substitutions on the imidazole ring on the biological activity of imidazole carboxamide derivatives.
| Compound Series | Imidazole Substitution | Biological Effect | Reference |
| Imidazole-4,5-dicarboxamides | 2-Methyl | Beneficial for SARS-CoV-2 Mpro inhibition | nih.gov |
| Imidazole-4-carboxamides | 2-Phenyl | Switched activity from growth inhibition to promotion | mdpi.com |
| Imidazole-4-carboxamides | 2-(p-trifluoromethylphenyl) | Induced root lengthening activity | mdpi.com |
Elucidation of Pharmacophore Features and Design Principles for Novel Analogs
The design of novel analogs of N-Isobutyl-1-imidazolecarboxamide is guided by the elucidation of their key pharmacophoric features. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity.
For imidazole-containing compounds, the core pharmacophoric features generally include:
Hydrogen Bond Acceptors: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, interacting with hydrogen bond donor groups on the biological target.
Hydrogen Bond Donors: The N-H of an unsubstituted imidazole or specific substituents can serve as hydrogen bond donors.
Aromatic/Hydrophobic Regions: The imidazole ring itself provides an aromatic and hydrophobic surface that can engage in van der Waals or pi-stacking interactions with the target protein.
Additional Features from Substituents: The N-isobutyl group and other substituents provide additional hydrophobic and steric features that contribute to binding affinity and selectivity.
Structure-based pharmacophore modeling, which utilizes the crystal structure of a ligand-receptor complex, is a powerful tool for defining these features with high precision nih.gov. For instance, in the design of Pin1 inhibitors, a structure-based pharmacophore model was used to screen for novel compounds that fit the specific geometry and chemical environment of the active site nih.gov. A similar approach for this compound and its analogs would involve identifying key interactions within the target's binding pocket to guide the design of new derivatives with improved properties.
Ligand-based pharmacophore modeling is another valuable technique, particularly when a high-resolution structure of the target is unavailable. This method derives a pharmacophore model from a set of known active and inactive molecules researchgate.net. For example, a ligand-based pharmacophore model for camptothecin (B557342) derivatives was successfully used to identify novel topoisomerase I inhibitors researchgate.net.
The key design principles for novel analogs based on the this compound scaffold would therefore involve:
Maintaining the core imidazole carboxamide structure for essential interactions.
Systematic modification of the N-isobutyl group to optimize hydrophobic and steric interactions.
Strategic substitution on the imidazole ring to introduce additional interactions, such as hydrogen bonds or to modulate electronic properties.
Ensuring that new analogs adhere to the established pharmacophore model to retain or enhance biological activity.
Ligand Efficiency and Biophysical Optimizations in Imidazole Carboxamide Scaffolds
In the process of drug discovery, it is not sufficient for a compound to be potent; it must also possess favorable physicochemical and pharmacokinetic properties. Ligand efficiency (LE) is a metric used to assess the binding efficiency of a compound in relation to its size, typically the number of heavy (non-hydrogen) atoms. It is a valuable tool for prioritizing compounds during lead optimization.
The discovery of 2,4-1H-imidazole carboxamides as potent and selective inhibitors of TAK1 kinase provides a relevant case study. An initial hit from a DNA-encoded chemical library screen was a pyrrole-based compound. A scaffold-hop to the corresponding imidazole resulted in a significant increase in biochemical potency nih.gov. Further structure-based drug design led to the identification of a compound with a dissociation constant (Kd) of 55 nM nih.gov.
In addition to potency, other biophysical and ADME (absorption, distribution, metabolism, and excretion) properties are critical for the successful development of a drug candidate. For the aforementioned TAK1 inhibitor, key biophysical parameters were evaluated:
Solubility: The compound exhibited a solubility of 30 µM in PBS buffer, which is a crucial factor for bioavailability nih.gov.
Metabolic Stability: It showed good metabolic stability in microsome assays, indicating a lower likelihood of rapid clearance in the body nih.gov.
Permeability: A Caco-2 assay revealed low permeability, which can be a challenge for oral absorption and may require further optimization nih.gov.
The following table presents key biophysical and activity data for a potent 2,4-1H-imidazole carboxamide TAK1 inhibitor, illustrating the parameters considered during lead optimization.
| Parameter | Value | Significance in Drug Discovery | Reference |
| IC50 | 10 nM | High potency against the target kinase | nih.gov |
| Kd | 55 nM | Strong binding affinity to the target | nih.gov |
| Solubility (PBS) | 30 µM | Adequate solubility for biological testing | nih.gov |
| Metabolic Stability | Good | Favorable for in vivo studies | nih.gov |
| Caco-2 Permeability | Low | Potential challenge for oral bioavailability | nih.gov |
Biophysical techniques are increasingly being applied early in the drug discovery process to validate hits and guide lead optimization nih.gov. Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed information on the thermodynamics and kinetics of ligand binding, which can help in understanding the driving forces behind affinity and in designing more effective compounds researchgate.netnih.gov.
Advanced Analytical and Bioanalytical Methodologies in Research
Chromatographic Techniques for Metabolite Analysis and Purification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis and purification of pharmaceutical compounds and their metabolites. In the context of N-Isobutyl-1-imidazolecarboxamide, HPLC would be instrumental in separating the parent compound from its potential metabolic products in biological matrices such as plasma, urine, or liver microsome preparations.
The principle of HPLC involves the passage of a sample through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. The differential partitioning of analytes between the two phases results in their separation. For a compound like this compound, a reversed-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
Method Development: Optimizing mobile phase composition, flow rate, and column temperature to achieve optimal separation of the parent compound and its potential metabolites.
Detection: Utilizing a UV detector set at a wavelength where this compound and its metabolites exhibit maximum absorbance. For greater sensitivity and specificity, a mass spectrometer (LC-MS) could be coupled to the HPLC system.
Quantification: Creating a calibration curve using standards of known concentrations to quantify the levels of the parent compound and its metabolites in biological samples.
Purification: Scaling up the analytical method to a preparative HPLC system to isolate sufficient quantities of metabolites for structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Example Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This table presents hypothetical parameters for illustrative purposes, as specific application data for this compound is not available.
Proteomics Approaches for Uncovering Target Proteins and Binding Partners
Identifying the protein targets of a small molecule is fundamental to understanding its mechanism of action. Proteomics offers powerful tools for this purpose. arxiv.org While no specific proteomics studies have been published for this compound, several established approaches could be applied. arxiv.org
One such method is Thermal Proteome Profiling (TPP) . TPP leverages the principle that protein-ligand binding alters the thermal stability of the protein. nih.govbohrium.com In a typical TPP experiment, cell lysates or intact cells are treated with the compound of interest (e.g., this compound) and then subjected to a temperature gradient. The aggregated proteins are separated from the soluble ones, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. Proteins that bind to the compound will typically show an increase in their melting temperature. nih.govbohrium.com
Another approach is Limited Proteolysis-Mass Spectrometry (LiP-MS) . This technique probes for changes in protein conformation and accessibility upon ligand binding. nih.gov Proteins in a cellular extract are treated with a protease in the presence and absence of the small molecule. Binding of the molecule can shield certain sites from proteolytic cleavage or expose new ones. The resulting peptide fragments are then identified and quantified by mass spectrometry, revealing the proteins that have interacted with the compound. nih.gov
Table 2: Potential Proteomics Strategies for this compound Target Identification
| Technique | Principle | Potential Outcome for this compound |
| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of a protein. nih.govbohrium.com | Identification of proteins with increased melting temperatures in the presence of the compound, suggesting direct binding. |
| Limited Proteolysis-MS (LiP-MS) | Ligand binding changes the susceptibility of a protein to proteolytic cleavage. nih.gov | Identification of proteins with altered cleavage patterns, indicating interaction and potential binding sites. |
| Affinity Chromatography-MS | An immobilized analog of the compound is used to capture its binding partners from a cell lysate. | Isolation and subsequent identification by mass spectrometry of proteins that specifically bind to the compound. |
Note: The application of these techniques to this compound has not been reported in the available literature.
Metabolomics Profiling for Understanding Cellular Pathway Perturbations
Metabolomics aims to provide a global snapshot of all the small-molecule metabolites in a biological system at a given time. nih.govnih.gov By comparing the metabolomic profiles of cells or organisms treated with a compound to untreated controls, researchers can identify metabolic pathways that are perturbed. nih.govnih.gov
For this compound, a metabolomics study would typically involve treating a cell line with the compound and then extracting the intracellular metabolites. These extracts would then be analyzed using high-resolution mass spectrometry (often coupled with liquid chromatography, LC-MS) or NMR spectroscopy. nih.gov The resulting data, which can encompass thousands of metabolic features, is then subjected to multivariate statistical analysis to identify metabolites that are significantly up- or down-regulated. nih.gov
Pathway analysis tools can then be used to map these altered metabolites to specific metabolic pathways, such as glycolysis, the citric acid cycle, amino acid metabolism, or lipid metabolism. This can provide valuable insights into the compound's cellular effects, even without prior knowledge of its direct protein targets. nih.gov
Enzyme Activity Assays for Kinetic Characterization of Interactions
Should a proteomics study identify an enzyme as a potential target of this compound, enzyme activity assays would be the next step to validate and characterize this interaction. These assays measure the rate of the enzymatic reaction and how it is affected by the presence of the compound. khanacademy.orgnih.gov
The kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax), can be determined by measuring the reaction rate at various substrate concentrations. khanacademy.orgnih.gov The introduction of an inhibitor like this compound can alter these parameters in distinct ways, revealing the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). khanacademy.orgnih.gov
For instance, a study on novel thiourea (B124793) derivatives containing a 4-isobutylphenyl moiety demonstrated their inhibitory activity against urease. nih.gov The researchers determined the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and performed kinetic studies to identify the mode of inhibition. nih.gov A similar approach could be applied to this compound if it were found to target a specific enzyme.
Table 3: Example of Enzyme Inhibition Data
| Inhibitor (Example) | Target Enzyme | IC50 (nM) | Type of Inhibition | Ki (nM) |
| Compound 4h | Urease | 0.0081 | Competitive | 0.0012 |
| Compound 4e | Urease | 0.0086 | Mixed | 0.0025 |
| Compound 4j* | Urease | 0.0094 | Mixed | 0.0030 |
Data from a study on 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas, not this compound, and is presented for illustrative purposes. nih.gov
Cell-Based Reporter Assays for Pathway Activity and Functional Readouts
Cell-based reporter assays are powerful tools for assessing the effect of a compound on a specific signaling pathway. nih.gov These assays utilize genetically modified cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular transcription factor.
If, for example, this compound was hypothesized to modulate a specific signaling pathway, a reporter assay for that pathway could be employed. An increase or decrease in the reporter signal after treatment with the compound would indicate that it is indeed modulating the pathway's activity. These assays are highly amenable to high-throughput screening and can provide valuable functional information about the compound's cellular effects. nih.gov
While no specific reporter assay data for this compound is currently available, this methodology remains a key component of the modern drug discovery and chemical biology toolbox for characterizing the functional consequences of compound-target engagement in a cellular context.
Q & A
Q. What are the optimized synthetic routes for N-Isobutyl-1-imidazolecarboxamide, and what reaction conditions are critical for yield enhancement?
The synthesis of imidazolecarboxamide derivatives typically involves cyclization of amido-nitriles or substitution reactions. For N-Isobutyl derivatives, key steps include:
- Cyclization : Using amido-nitrile precursors with bases like potassium carbonate under reflux conditions.
- Substitution : Reacting the imidazole core with isobutyl halides in anhydrous solvents (e.g., DMF) at 60–80°C .
Critical factors include: - Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Temperature control : Excess heat may lead to byproducts like imidazole-4-carboxylic acid via oxidation .
Analytical validation via NMR (for structural confirmation) and HPLC (for purity ≥95%) is recommended .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
Stability is influenced by:
- Moisture sensitivity : Store under inert gas (argon) in sealed containers at –20°C.
- Light sensitivity : Amber glassware prevents photodegradation of the imidazole ring.
- pH control : Buffered solutions (pH 6–7) mitigate hydrolysis of the carboxamide group .
Pre-experiment stability assays (e.g., accelerated degradation studies at 40°C/75% RH for 48 hours) are advised .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound analogs be systematically analyzed?
Contradictions often arise from:
- Structural variations : Minor substitutions (e.g., methyl vs. methoxy groups) drastically alter receptor binding .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values.
Methodological reconciliation steps :
Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) across studies.
Docking simulations : Validate interactions with target proteins (e.g., kinases) via in silico modeling .
Dose-response curves : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
Q. What strategies are effective in resolving low solubility of this compound in aqueous media for in vitro assays?
Low solubility (common for carboxamides) can be addressed via:
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain biocompatibility.
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
- Prodrug design : Introduce phosphate or acetate groups at the imidazole N-1 position for transient solubility .
Validate solubility improvements using dynamic light scattering (DLS) and LC-MS for quantification .
Q. How can researchers mitigate interference from reactive intermediates during the synthesis of this compound?
Reactive intermediates (e.g., triazeno derivatives) may form side products. Mitigation strategies include:
- In situ quenching : Add sodium thiosulfate to neutralize excess alkylating agents .
- Flow chemistry : Continuous flow systems minimize intermediate accumulation and improve reaction control .
- Real-time monitoring : Use FTIR or Raman spectroscopy to detect transient species and adjust conditions dynamically .
Methodological Best Practices
Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?
Q. How should researchers design dose-ranging studies for this compound in in vivo models?
- Pilot studies : Test 3–5 doses (e.g., 10, 50, 100 mg/kg) in rodents to establish LD₅₀ and MTD.
- Pharmacokinetics : Measure plasma concentrations via LC-MS/MS at 0.5, 2, 6, and 24 hours post-administration .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
